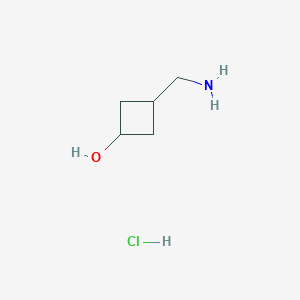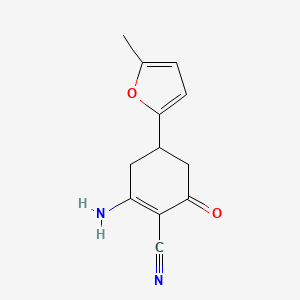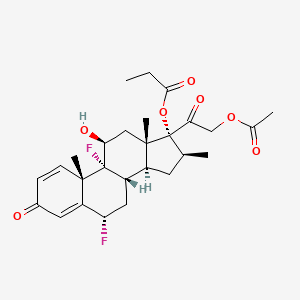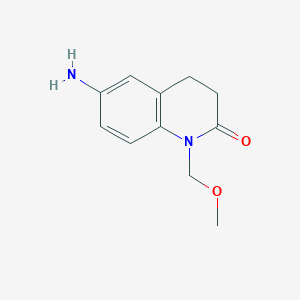
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Agents
Compounds similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one have been investigated for their potential as antimalarial agents. A study by Carroll et al. (1976) described the synthesis of related tetrahydroquinolines, which were tested against Plasmodium berghei in mice, demonstrating their potential in antimalarial therapy.
Synthesis of Derivatives
Research by Nomura et al. (1974) focused on synthesizing amino-substituted tetrahydronaphthalene and tetrahydroquinoline derivatives. These compounds, closely related to this compound, were obtained through Michael addition reactions, showcasing the versatility of such compounds in chemical synthesis.
Catalytic Antibodies
The synthesis of tetrahydroquinolines, including compounds similar to this compound, was explored by González‐Bello et al. (1997) for generating catalytic antibodies. These antibodies could catalyze cationic cyclization reactions, indicating a potential application in biochemical processes.
Amino Acid Analysis
Aoyama et al. (2015) developed a novel derivatization reagent with a 6-methoxy-4-quinolone moiety for amino acid analysis. The reagent, derived from compounds like this compound, enabled sensitive determination of amino acid enantiomers.
Neuroprotective Activity
Okuda, Kotake, and Ohta (2003) conducted a study on 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds, which are structurally similar to this compound. They found that hydroxy-substituted derivatives exhibited neuroprotective activity, suggesting potential therapeutic applications for neurological disorders (Okuda et al., 2003).
Propiedades
IUPAC Name |
6-amino-1-(methoxymethyl)-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-13-10-4-3-9(12)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJHDMIRYWTAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=O)CCC2=C1C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
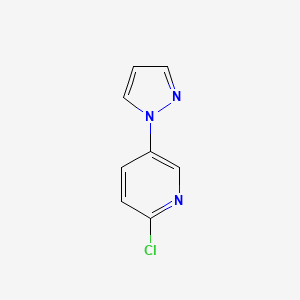
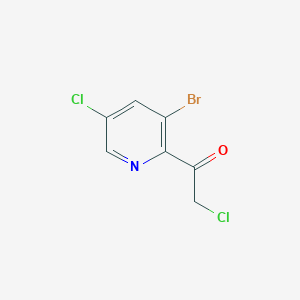

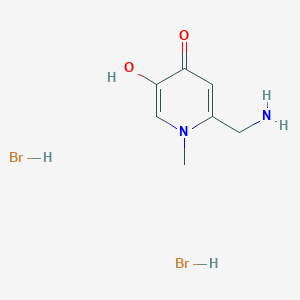
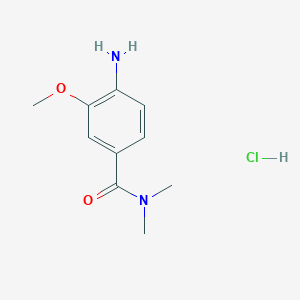
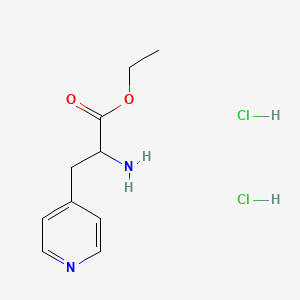
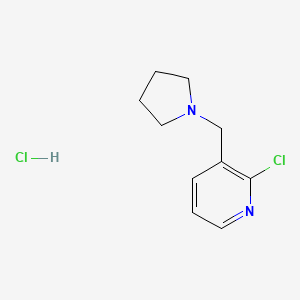
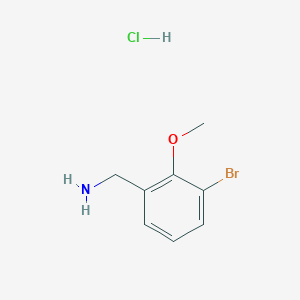
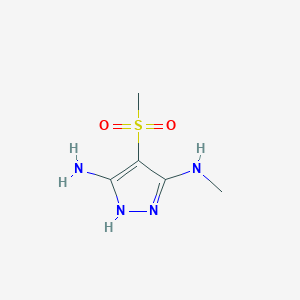
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)
